Methyl 4-amino-5-chloro-2-fluorobenzoate
Description
Methyl 4-amino-5-chloro-2-fluorobenzoate (CAS: 1427372-40-4) is a benzoate ester derivative with the molecular formula C₈H₇ClFNO₂ and a molecular weight of 203.60 g/mol . Structurally, it features a methyl ester group at position 1, an amino (-NH₂) group at position 4, a chlorine atom at position 5, and a fluorine atom at position 2 on the benzene ring (see Figure 1). This substitution pattern confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) requiring halogenated aromatic scaffolds .
The compound’s reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine, which stabilize the aromatic ring, while the amino group enhances solubility in polar solvents through hydrogen bonding. These attributes make it a versatile building block in medicinal chemistry for constructing complex molecules with targeted biological activities .
Properties
IUPAC Name |
methyl 4-amino-5-chloro-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTAJMFFTCQFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427372-40-4 | |
| Record name | methyl 4-amino-5-chloro-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-chloro-2-fluorobenzoate typically involves the esterification of 4-amino-5-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions may involve the use of solvents such as dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the reagents used.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products include reduced forms of the ester or amino groups.
Scientific Research Applications
Methyl 4-amino-5-chloro-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-chloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, chloro, and fluoro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-Chloro-2-fluorobenzoate
- Molecular Formula : C₈H₆ClFO₂
- Molecular Weight : 188.58 g/mol
- Key Differences: Lacks the amino group at position 4 and chlorine at position 3.
- Impact: The absence of the amino group reduces hydrogen-bonding capacity, lowering solubility in aqueous media. The single chlorine atom at position 4 (vs. 5 in the target compound) may alter steric hindrance and electronic distribution, affecting reactivity in nucleophilic aromatic substitution reactions .
Methyl Salicylate
- Molecular Formula : C₈H₈O₃
- Molecular Weight : 152.15 g/mol

- Key Differences : Features a hydroxyl (-OH) group at position 2 and a methoxy (-OCH₃) group at position 1.
- Impact: The hydroxyl group increases acidity (pKa ~8.4) compared to the non-acidic amino group in the target compound. Methyl salicylate is volatile and used in fragrances, contrasting with the pharmaceutical applications of Methyl 4-amino-5-chloro-2-fluorobenzoate .
Functional Group Variations
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)
- Molecular Formula : C₁₄H₁₅F₃N₆O₅S
- Molecular Weight : 436.36 g/mol
- Key Differences : Contains a triazine ring and sulfonylurea linkage.
- Impact : The triazine ring enhances herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism absent in the target compound. The ester group in both compounds aids in bioavailability, but the larger size of sulfonylureas limits penetration into mammalian cells, restricting their use to agriculture .
5-Amino-4-Chloro-2-Methylphenol
- Molecular Formula: C₇H₈ClNO
- Molecular Weight : 173.60 g/mol
- Key Differences : Replaces the ester group with a hydroxyl (-OH) and adds a methyl group at position 2.
- Impact: The phenolic -OH increases acidity (pKa ~9.5) and oxidative instability. The methyl group enhances lipophilicity, favoring applications in dye synthesis rather than pharmaceuticals .
Physicochemical Properties Comparison
Substituent Position and Reactivity
- Amino Group (Position 4): Enhances nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig amination) .
- Chlorine (Position 5) : Provides steric bulk, influencing regioselectivity in cross-coupling reactions compared to chlorine at position 4 in Methyl 4-chloro-2-fluorobenzoate .
- Fluorine (Position 2) : Withdraws electron density via inductive effects, stabilizing the ring against electrophilic attack .
Biological Activity
Methyl 4-amino-5-chloro-2-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with an amino group, a chlorine atom, and a fluorine atom. These substituents contribute to its biological activity by influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Hydrogen Bonding : The amino group can form hydrogen bonds with enzyme active sites, enhancing binding affinity.
- Hydrophobic Interactions : The halogen substituents (chlorine and fluorine) increase hydrophobic interactions, which are crucial for the stability of ligand-receptor complexes.
These interactions suggest that the compound may modulate various metabolic pathways, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In a study evaluating its efficacy against various pathogens, the compound demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Study on Enzyme Interaction
In a study examining the interaction of this compound with specific enzymes, researchers found that it effectively inhibited the activity of certain enzymes involved in metabolic pathways. The binding affinity was quantified using surface plasmon resonance (SPR), revealing an IC50 value indicative of strong enzyme inhibition .
In Vivo Efficacy
In vivo studies involving animal models have shown that administration of this compound resulted in improved survival rates in models of bacterial infection. Doses were administered intraperitoneally, and significant increases in median survival were observed compared to control groups .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

